molecular formula C14H22N4O2S B4591468 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide

Cat. No.: B4591468
M. Wt: 310.42 g/mol
InChI Key: SJNCXMQJINQDCK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.14634713 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Significance of 1,3,4-Thiadiazolines

Research on 1,3,4-thiadiazolines, closely related to the chemical structure of interest, highlights the diverse methods for synthesizing these compounds and their significant biological activities against various microbial strains. These heterocyclic compounds are synthesized mainly through the cyclization of thiosemicarbazone under various conditions, indicating a broad pharmaceutical significance (Yusuf & Jain, 2014).

Biological Activity of Heterocyclic Systems Based on 1,3,4-Thia(Oxa)Diazoles

The heterocyclic scaffolds of 1,3,4-thia(oxa)diazoles are recognized for their versatile pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This suggests that compounds like "N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide" could potentially be explored for similar biological applications (Lelyukh, 2019).

Chemistry and Progress Report on Biological Activities of Thiadiazole Compounds

Thiadiazoles are emphasized for their extensive applications in various fields, including organic synthesis, pharmaceuticals, and as metal chelating agents. Their wide range of biological activities, such as anti-inflammatory, antimicrobial, and anticonvulsant effects, underlines the potential research applications of thiadiazole derivatives, including compounds with structures similar to the one of interest (Asif, 2016).

Review on 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

This review highlights the importance of 1,3,4-thiadiazole derivatives in medicinal chemistry, showcasing their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to their unique anti-inflammatory, antimicrobial, and anticonvulsant activities, suggesting a wide array of research and therapeutic applications for compounds like "this compound" (Mishra et al., 2015).

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c19-12(10-18-6-8-20-9-7-18)15-14-17-16-13(21-14)11-4-2-1-3-5-11/h11H,1-10H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCXMQJINQDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide
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N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-morpholinyl)acetamide

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